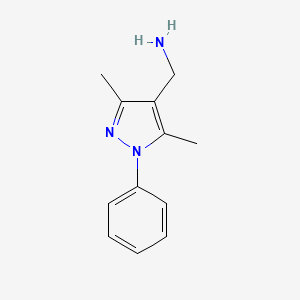![molecular formula C22H30O5 B3025688 5-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-4-hydroxy-3,6-dioxo-2-pentyl-1,4-cyclohexadiene-1-carboxylic acid CAS No. 2442482-70-2](/img/structure/B3025688.png)
5-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-4-hydroxy-3,6-dioxo-2-pentyl-1,4-cyclohexadiene-1-carboxylic acid
Descripción general
Descripción
CBGAQ is an analytical reference standard categorized as an oxidative quinone product of cannabigerolic acid (CBGA; ). This product is intended for research and forensic applications.
Aplicaciones Científicas De Investigación
Cycloaddition Reactions
A study by Songis et al. (2007) explored the asymmetric Diels–Alder cycloaddition of 1-Aminocyclohexadiene to Chiral Acrylate. This process led to the synthesis of enantiopure bicyclic β-amino acids, demonstrating a rare example of an asymmetric Diels–Alder reaction activated by microwave (Songis et al., 2007).
Ion-Molecule Pair Intermediates
Thibblin (1993) investigated the specific acid-catalyzed hydrolysis of a compound closely related to the query molecule. This study revealed intricate reactions involving carbocation-molecule pair intermediates, contributing to our understanding of acid-catalyzed solvolysis (Thibblin, 1993).
Enantiopure Bicyclic β-Amino Acids
Calmès et al. (2011) focused on synthesizing enantiopure trans-N-Boc-3-aminobicyclo[2.2.2]octane-2-carboxylic acids via the [4+2] cycloaddition of 1,3-cyclohexadiene. The process involved chiral β-nitroacrylate, showcasing advancements in synthesizing bicyclic compounds (Calmès et al., 2011).
Hydroxyphenylethynylketene Generation
Fernández et al. (1988) presented an unusual rearrangement of a dienyl compound, leading to the generation of hydroxyphenylethynylketene. This study added to the knowledge of ketene chemistry and their cycloaddition reactions (Fernández et al., 1988).
Nitrenium:Carboxylate Ion Pair Intermediates
Fishbein and McClelland (1995) explored the solvolysis of related hydroxylamines, yielding insights into the behavior of nitrenium: carboxylate ion pair intermediates. This research contributed to a better understanding of the ionization processes in organic chemistry (Fishbein & McCLELLAND, 1995).
Bicyclo[2.2.2]octan-2-ones Synthesis
Yates and Langford (1981) synthesized bicyclo[2.2.2]oct-5-en-2-ones and bicyclo[2.2.2]octan-2-ones. This work provided insights into the rearrangements accompanying oxidative decarboxylation, relevant to the query compound's chemistry (Yates & Langford, 1981).
Monoterpene Ester Synthesis
A study by Zhang et al. (2021) on Zingiberis Rhizoma Recens led to the isolation of a new monoterpene ester, furthering our understanding of naturally occurring compounds related to the query molecule (Zhang et al., 2021).
Biological Activity
Iriye et al. (1984) prepared 4-Hydroxy-3,7-dimethyl-2,6-octadienal from Citral and studied its biological activity against Sarcoma 180, illustrating the potential medicinal applications of similar compounds (Iriye et al., 1984).
Propiedades
IUPAC Name |
5-[(2E)-3,7-dimethylocta-2,6-dienyl]-6-hydroxy-3,4-dioxo-2-pentylcyclohexa-1,5-diene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O5/c1-5-6-7-11-16-18(22(26)27)19(23)17(21(25)20(16)24)13-12-15(4)10-8-9-14(2)3/h9,12,23H,5-8,10-11,13H2,1-4H3,(H,26,27)/b15-12+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTYMJCBCYHCJEP-NTCAYCPXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=C(C(=C(C(=O)C1=O)CC=C(C)CCC=C(C)C)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC1=C(C(=C(C(=O)C1=O)C/C=C(\C)/CCC=C(C)C)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101038833 | |
| Record name | Cannabigerol quinone Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101038833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-4-hydroxy-3,6-dioxo-2-pentyl-1,4-cyclohexadiene-1-carboxylic acid | |
CAS RN |
2442482-70-2 | |
| Record name | Cannabigerol quinone Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101038833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



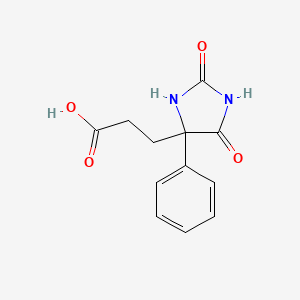


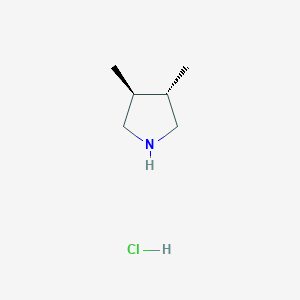

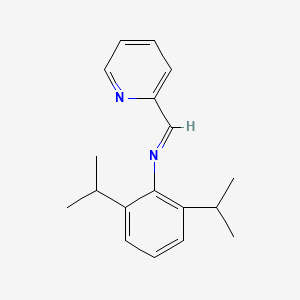
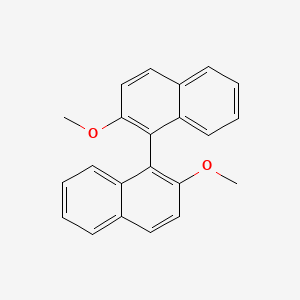
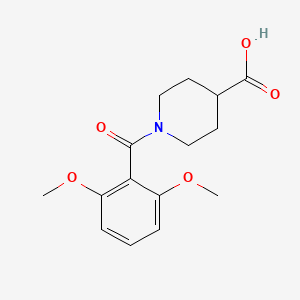
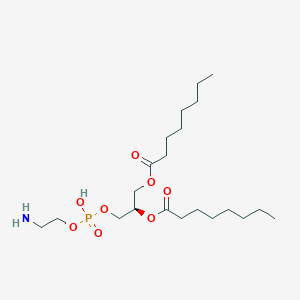

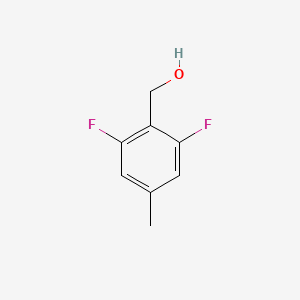
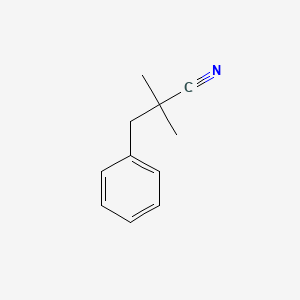
![1-[4-(Difluoromethoxy)phenyl]propan-1-one](/img/structure/B3025626.png)
